molecular formula C21H22ClNO4 B3140474 Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate CAS No. 477888-12-3

Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate

Cat. No.: B3140474
CAS No.: 477888-12-3
M. Wt: 387.9 g/mol
InChI Key: SYMSVNZGWUIHPN-FSJBWODESA-N
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Description

Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of benzyl, chlorobenzyl, and oxopentanoate groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Benzyl and Chlorobenzyl Intermediates: The initial steps involve the preparation of benzyl and chlorobenzyl intermediates through reactions such as alkylation and halogenation.

    Oximation and Esterification: The key steps involve the formation of the oxime group and the esterification of the oxopentanoate moiety. These reactions are typically carried out under controlled conditions using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include:

    Batch and Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed. Continuous flow processes are often preferred for large-scale production due to their efficiency and consistency.

    Purification and Quality Control: The final product is purified using techniques such as recrystallization, chromatography, and distillation. Quality control measures are implemented to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.

    Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

    Substitution: The benzyl and chlorobenzyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.

    Medicine: Potential therapeutic applications are explored, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate involves its interaction with specific molecular targets. The oxime group and benzyl moieties play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of biochemical processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-benzyl-5-{[(3-chlorobenzyl)oxy]imino}-3-oxopentanoate include:

    Ethyl 2-benzyl-5-{[(4-chlorobenzyl)oxy]imino}-3-oxopentanoate: A closely related compound with a similar structure but different substitution pattern on the benzyl group.

    Ethyl 2-benzyl-5-{[(2-chlorobenzyl)oxy]imino}-3-oxopentanoate: Another analog with a different position of the chlorine atom on the benzyl group.

    Ethyl 2-benzyl-5-{[(3-fluorobenzyl)oxy]imino}-3-oxopentanoate: A fluorinated analog that exhibits different chemical and biological properties due to the presence of fluorine.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxime group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (5E)-2-benzyl-5-[(3-chlorophenyl)methoxyimino]-3-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-2-26-21(25)19(14-16-7-4-3-5-8-16)20(24)11-12-23-27-15-17-9-6-10-18(22)13-17/h3-10,12-13,19H,2,11,14-15H2,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMSVNZGWUIHPN-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)CC=NOCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C/C=N/OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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